molecular formula C23H23N5O B283571 N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine

N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine

Cat. No. B283571
M. Wt: 385.5 g/mol
InChI Key: QPVHQQKCGDFPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine, also known as BBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine varies depending on its application. In cancer treatment, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In fungal infections, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In Alzheimer's disease, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been investigated for its ability to prevent the formation of amyloid-beta plaques, which are associated with the disease.
Biochemical and Physiological Effects
N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects, depending on its concentration and application. In cancer cells, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been found to induce oxidative stress and DNA damage, leading to cell death. In fungal cells, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been shown to disrupt membrane integrity and inhibit fungal growth. In Alzheimer's disease, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been found to prevent the aggregation of amyloid-beta peptides, reducing their toxicity.

Advantages and Limitations for Lab Experiments

N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its high yield and purity, stability, and versatility in various applications. However, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine research, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its toxicity and safety profiles. In medicinal chemistry, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine could be further optimized for its drug-like properties, such as bioavailability and selectivity. In biochemistry, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine could be used for the development of new biosensors and imaging agents. In materials science, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine could be used for the synthesis of new functionalized materials with unique properties.
Conclusion
In conclusion, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine and its role in advancing scientific knowledge and innovation.

Synthesis Methods

N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine can be synthesized through a series of chemical reactions, including nucleophilic substitution, reductive amination, and cyclization. The process involves the use of various reagents and solvents, such as sodium hydride, benzylamine, and triethylamine. The final product is obtained in high yield and purity, making it suitable for further research.

Scientific Research Applications

N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been investigated as a potential drug candidate for the treatment of cancer, fungal infections, and Alzheimer's disease. In biochemistry, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been used as a fluorescent probe for the detection of metal ions and enzymes. In materials science, N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been explored as a building block for the synthesis of functionalized nanoparticles and polymers.

properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

N-[[4-[(4-phenylmethoxyphenyl)methylamino]phenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C23H23N5O/c1-2-4-20(5-3-1)16-29-22-12-8-19(9-13-22)14-24-21-10-6-18(7-11-21)15-25-23-26-17-27-28-23/h1-13,17,24H,14-16H2,(H2,25,26,27,28)

InChI Key

QPVHQQKCGDFPQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)CNC4=NC=NN4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)CNC4=NC=NN4

Origin of Product

United States

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